Target Pathway Differentiation — IKK2/NF-κB Inhibition vs. IKZF2 Degradation or CCR2 Antagonism Among C25H27N3O3 Isomers
CAS 872861-36-4 is disclosed within the Markush structure of indole carboxamide patent families (US20070254873, CN1933830A) as an IKK2 inhibitor, a target in the canonical NF-κB signaling pathway relevant to inflammatory disease [1]. In contrast, the molecular formula analog NVP-DKY709 (CAS 2291360-73-9) functions as a cereblon-dependent IKZF2 degrader, a mechanism orthogonal to kinase inhibition . A third C25H27N3O3 isomer, RS 504393 (CAS 300816-15-3), is a CCR2 chemokine receptor antagonist . Quantitative selectivity data for CAS 872861-36-4 against IKZF2 or CCR2 are not publicly available; the differentiation is based on distinct patent family assignments and structural architecture.
| Evidence Dimension | Primary molecular target / mechanism of action |
|---|---|
| Target Compound Data | IKK2 (IκB kinase β) inhibition — inferred from indole-3-carboxamide patent family (US20070254873) [1] |
| Comparator Or Baseline | NVP-DKY709 (CAS 2291360-73-9): IKZF2 degradation, DC50 = 4–11 nM ; RS 504393 (CAS 300816-15-3): CCR2 antagonism, IC50 = 98 nM |
| Quantified Difference | Qualitative mechanistic divergence: kinase inhibition vs. targeted protein degradation vs. GPCR antagonism. No cross-target IC50 data available for CAS 872861-36-4. |
| Conditions | Target assignment based on patent disclosure class; NVP-DKY709 data from Jurkat T lymphocyte cellular degradation assay; RS 504393 data from CCR2 binding assay |
Why This Matters
Procurement of CAS 872861-36-4 is appropriate for IKK2/NF-κB pathway research; selecting the wrong C25H27N3O3 isomer would redirect the experimental system toward an unrelated biological mechanism.
- [1] Kerns JK, Lindenmuth M, Lin X, Nie H, Thomas SM. Indole carboxamide derivatives as IKK2 inhibitors. US Patent Application US20070254873A1, filed September 21, 2005, published November 1, 2007. Assignee: Glaxo Group Limited. View Source
